Organoleptic Differentiation: Pear-Citrus Profile vs. Cis Isomer's Pineapple Note
Ethyl (E)-4-octenoate (trans) is characterized by a fruity, pear-like note with slight citrus connotations, as reported by multiple authoritative databases and supplier technical datasheets . In contrast, its stereoisomer, ethyl (Z)-4-octenoate (cis, CAS 34495-71-1), is described as having a fresh, juicy pineapple note with slight citrus connotations [1][2]. This difference in primary odor character is a direct consequence of the double bond geometry (E vs. Z) and has been noted in industry literature: the trans isomer is slightly less attractive for some applications due to hints of fatty and melon notes, whereas the cis ester is more widely used in flavors where permitted [3].
| Evidence Dimension | Primary odor character |
|---|---|
| Target Compound Data | Fruity, pear-like note with slight citrus connotations |
| Comparator Or Baseline | Ethyl (Z)-4-octenoate (cis): Fresh, juicy pineapple note with slight citrus connotations |
| Quantified Difference | Qualitative: pear/citrus vs. pineapple/citrus primary notes |
| Conditions | Odor evaluation at 100% concentration (neat), as reported by multiple fragrance ingredient suppliers |
Why This Matters
Formulators seeking a clean pear note for fruit compositions must select the trans isomer; using the cis isomer would introduce an unintended pineapple character, altering the target flavor or fragrance profile.
- [1] UL Prospector. Ethyl 4-Octenoate (cis) (526) Product Details. View Source
- [2] Perflavory. ethyl (Z)-4-octenoate Odor and Taste Description. View Source
- [3] Perfumer & Flavorist. Ethyl cis-4-octenoate vs. Ethyl trans-4-octenoate. 2011. View Source
